2-Ethoxy-4-formylphenyl thiophene-2-carboxylate
Description
2-Ethoxy-4-formylphenyl thiophene-2-carboxylate (CAS: 331948-76-6) is a thiophene-based ester derivative with the molecular formula C₁₄H₁₂O₄S and a molecular weight of 276.31 g/mol . Its structure combines a thiophene-2-carboxylate moiety with a substituted phenyl group featuring ethoxy and formyl substituents at the 2- and 4-positions, respectively.
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-2-17-12-8-10(9-15)5-6-11(12)18-14(16)13-4-3-7-19-13/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUSMUFRTPJYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate typically involves the esterification of 2-ethoxy-4-formylphenol with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 2-Ethoxy-4-carboxyphenyl thiophene-2-carboxylate.
Reduction: 2-Ethoxy-4-hydroxyphenyl thiophene-2-carboxylate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formylphenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties and reactivity are influenced by its substituents. Below is a comparison with key analogues:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate is electron-donating, enhancing the electron density of the phenyl ring compared to electron-withdrawing groups like iodo in 4-iodophenyl derivatives. This difference impacts reactivity in electrophilic substitution reactions .
- Lipophilicity : The ethoxy and formyl groups increase lipophilicity compared to simpler esters like ethyl thiophene-2-carboxylate, which may influence bioavailability in pharmacological contexts .
Physical and Chemical Properties
Boiling Point and Stability
While direct data for this compound is scarce, analogues provide insights:
- Ethyl thiophene-2-carboxylate has a boiling point of ~200°C , whereas bulkier derivatives like 4-iodophenyl thiophene-2-carboxylate exhibit higher thermal stability due to increased molecular weight and halogen presence .
- The formyl group in the target compound may render it more reactive toward nucleophilic addition compared to non-aldehydic analogues .
Biological Activity
2-Ethoxy-4-formylphenyl thiophene-2-carboxylate (C14H12O4S) is an organic compound notable for its unique structural features, including a thiophene ring and various functional groups that contribute to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C14H12O4S
- Molecular Weight : 276.31 g/mol
- Functional Groups : Ethoxy group, formyl group, and a thiophene ring.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methoxy-4-formylphenyl thiophene-2-carboxylate | Similar structure but with a methoxy group | Potentially different solubility and reactivity |
| 3-Ethoxy-4-formylphenyl thiophene-2-carboxylate | Ethoxy group at different position | May exhibit different biological activity |
| 2-Ethoxy-5-formylphenyl thiophene-3-carboxylate | Formyl group at another position | Altered electronic properties due to positional changes |
The distinct combination of these functional groups in this compound suggests unique chemical reactivity and biological activity compared to its analogs .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound:
- Cytotoxicity Assays : The compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of 9.6 μM against CEM cells, indicating its efficacy in inhibiting cell growth .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by significant DNA fragmentation observed during cell cycle analysis. This suggests that it may serve as a dual-targeting agent by activating PPARγ and inhibiting HDAC, which are crucial pathways in cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that slight modifications in the compound's structure can lead to varying degrees of biological activity. For example, compounds with different substituents on the phenyl or thiophene rings exhibited diverse IC50 values against various cancer cell lines .
Comparative Efficacy
In a comparative study of several compounds with similar structures:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 10.39 |
| Compound B | T98G (glioblastoma) | 26.82 |
| This compound | CEM (leukemia) | 9.6 |
This table illustrates the varying potency of structurally related compounds, highlighting the significant anticancer activity of this compound .
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on a panel of solid tumor cells, including T98G and HepG2. The results indicated that it inhibited cell proliferation effectively at concentrations lower than many existing chemotherapeutic agents .
- In Vivo Evaluations : Further research is required to evaluate the in vivo efficacy of this compound, particularly regarding its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Basic: What are the common synthetic routes for preparing 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate, and what optimization strategies address low yields?
Answer:
The synthesis typically involves esterification between thiophene-2-carboxylic acid derivatives and substituted phenolic aldehydes. A stepwise approach includes:
Aldehyde functionalization : Introducing the ethoxy and formyl groups onto the phenyl ring via Friedel-Crafts alkylation or Vilsmeier-Haack formylation.
Ester coupling : Reacting the functionalized phenol with thiophene-2-carbonyl chloride under Schotten-Baumann conditions (base catalysis, e.g., NaOH).
Optimization strategies :
- Catalytic systems : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions like hydrolysis.
- Temperature control : Maintain 0–5°C during acid chloride addition to suppress decomposition.
Low yields (<50%) often arise from steric hindrance at the phenolic oxygen; microwave-assisted synthesis or ultrasound irradiation can improve reaction kinetics .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
Spectroscopic techniques :
- NMR : H and C NMR confirm the ester linkage (δ ~165–170 ppm for carbonyl) and aldehyde proton (δ ~9.8–10.2 ppm). Aromatic protons in thiophene and phenyl rings appear as distinct splitting patterns .
- IR : Strong absorbance at ~1700–1750 cm (C=O stretch for ester and aldehyde) and ~1250 cm (C-O-C stretch).
Crystallography : - Single-crystal X-ray diffraction (SHELX suite) resolves molecular conformation and packing. SHELXL refines hydrogen bonding networks, while SHELXD/SHELXE assists in phase determination for twinned crystals .
Basic: How do the ester and aldehyde functional groups influence the compound’s stability under varying conditions?
Answer:
- Hydrolysis susceptibility : The ester group hydrolyzes under strong acidic/basic conditions (e.g., 1M HCl/NaOH at 60°C). Stability testing via HPLC shows degradation products (thiophene-2-carboxylic acid and 4-formyl-2-ethoxyphenol) .
- Aldehyde oxidation : The formyl group oxidizes to carboxylic acid in air over weeks; argon storage or antioxidant additives (e.g., BHT) mitigate this.
- Thermal stability : TGA data (e.g., decomposition onset at ~180°C) correlates with ester cleavage and aldehyde volatilization .
Advanced: How can hydrogen bonding patterns in the crystal lattice be analyzed to predict solubility and polymorphism?
Answer:
Graph set analysis (Etter’s formalism) identifies recurring hydrogen bond motifs (e.g., patterns between aldehyde O and thiophene S). Key steps:
Crystallographic data : Use Mercury or PLATON to visualize H-bond networks.
Topology mapping : Assign graph sets (e.g., chains, rings) to quantify directional interactions.
Solubility prediction : Strong H-bonding (e.g., carbonyl∙∙∙H-O networks) reduces solubility in nonpolar solvents. Polymorphism screening via solvent-drop grinding identifies metastable forms with altered H-bonding .
Advanced: What computational strategies are employed to model the compound’s reactivity in nucleophilic environments?
Answer:
- DFT calculations : Gaussian or ORCA software optimizes geometry at the B3LYP/6-31G(d) level. Fukui indices identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack.
- MD simulations : GROMACS models solvation effects (e.g., DMSO vs. water) on reaction pathways.
- Transition state analysis : IRC (Intrinsic Reaction Coordinate) confirms activation barriers for ester hydrolysis or aldehyde oxidation .
Advanced: How does the thiophene ring’s electronic structure influence the compound’s spectroscopic and catalytic properties?
Answer:
- Aromaticity effects : Thiophene’s electron-rich π-system enhances UV-vis absorbance (λmax ~250–300 nm) and quenches fluorescence via intersystem crossing.
- Catalytic activity : Sulfur’s lone pairs facilitate coordination to metal catalysts (e.g., Pd in cross-coupling reactions). Cyclic voltammetry reveals redox peaks at −1.2 V (thiophene ring reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
